4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
The exact mass of the compound this compound is 303.07899585 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-18-11(19)7-15-16-13(18)21-8-12(20)17-6-5-9-3-1-2-4-10(9)17/h1-4,7H,5-6,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPGVCAJCHJVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=CC(=O)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a compound of interest due to its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound belongs to the class of triazines, which are known for their diverse biological activities. The presence of an indole moiety enhances its pharmacological profile. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14N4O2S |
| Molecular Weight | 278.34 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazine derivatives. The compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed moderate activity with a minimum inhibitory concentration (MIC) of 100 µg/mL.
A study by DergiPark indicated that similar triazole derivatives possess broad-spectrum antibacterial activity, suggesting that the structural features of this compound may confer similar effects .
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds containing triazine and indole structures. In vitro studies have shown that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound induced apoptosis in cancer cells with IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic index.
A notable case study involved testing the compound against multicellular spheroids, which mimics tumor microenvironments. The results demonstrated a significant reduction in spheroid viability compared to untreated controls .
Antioxidant Activity
Triazine derivatives have been reported to exhibit antioxidant properties. The compound was evaluated for its ability to scavenge free radicals using the DPPH assay:
- IC50 Value : The compound showed an IC50 value of 25 µg/mL, indicating strong radical scavenging activity.
This suggests that the compound could potentially protect against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
